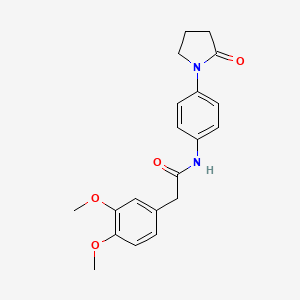

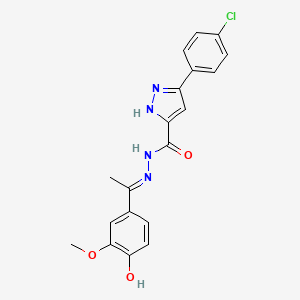

2-(3,4-dimethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dimethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DPA belongs to the class of compounds known as acylphenylamines and has been found to exhibit a range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compound Synthesis and Anticancer Activity : A novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic agents properties, was synthesized and tested for its cytotoxic activity against three breast cancer cell lines. The results showed good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Oxidative Radical Cyclization : The treatment of certain acetamides with Mn(OAc)3 in the presence of Cu(OAc)2 led to the formation of erythrinanes, demonstrating a unique reaction pathway and potential applications in organic synthesis (Shiho Chikaoka et al., 2003).

Corrosion Inhibitors : Derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide were synthesized and tested for their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies, suggesting potential applications in protecting materials against corrosion (A. Yıldırım & M. Cetin, 2008).

Biological Activity

Antibacterial Agents : Compounds synthesized from the modification of acetamide moieties were evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies highlighted the importance of substituents, indicating the compounds' potential as antibacterial agents (N. Desai et al., 2008).

Enzymatic Modification for Antioxidant Capacity : The enzymatic oxidation of 2,6-dimethoxyphenol, a phenolic compound, resulted in the formation of dimers with higher antioxidant capacity. This study showcases the potential application of such compounds in improving antioxidant activities for health and food preservation purposes (O. E. Adelakun et al., 2012).

Material Science

Polyimide Synthesis : A novel pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of new pyridine-containing polyimides. These polymers displayed good thermal stability, solubility, and mechanical properties, suggesting their utility in high-performance material applications (Xiaolong Wang et al., 2006).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-10-5-14(12-18(17)26-2)13-19(23)21-15-6-8-16(9-7-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRULDFKKNTPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)

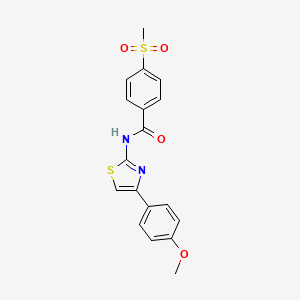

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)